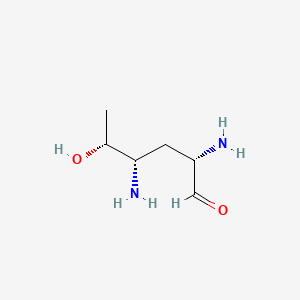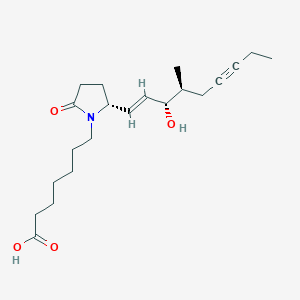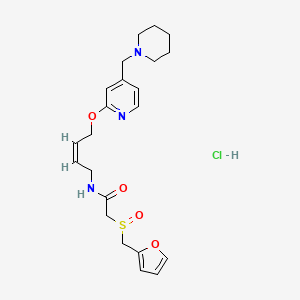
(R)-N-(3-(Dimethylamino)-2,3,4,9-tetrahydro-1H-carbazol-6-yl)-4-fluorobenzamide hydrochloride
Descripción general
Descripción
LY 344864 es un agonista completo, potente y selectivo para el receptor 5-HT1F. Es conocido por su alta selectividad, con una afinidad 80 veces mayor para el receptor 5-HT1F en comparación con otros subtipos de receptores 5-HT . Este compuesto ha sido estudiado por su potencial para reducir la sensibilización central y la inflamación dural, convirtiéndolo en una molécula significativa en el campo de la neurociencia .
Mecanismo De Acción
LY 344864 ejerce sus efectos uniéndose selectivamente y activando el receptor 5-HT1F. Este receptor es un subtipo del receptor de serotonina, que participa en varios procesos neurológicos. Al activar el receptor 5-HT1F, LY 344864 puede reducir la sensibilización central y la inflamación dural, que están asociadas con afecciones como las migrañas . Los objetivos moleculares y las vías involucradas incluyen la inhibición de la acumulación de AMP cíclico y la modulación de la liberación de neurotransmisores .
Métodos De Preparación
La síntesis de LY 344864 implica varios pasos, comenzando con la preparación de la estructura principal, seguida de modificaciones del grupo funcional. La ruta sintética exacta y las condiciones de reacción son de propiedad exclusiva y no se divulgan públicamente en detalle. Se sabe que el compuesto se sintetiza mediante una serie de reacciones orgánicas, incluyendo la formación de enlaces amida y la sustitución aromática . Los métodos de producción industrial tampoco están ampliamente disponibles, pero el compuesto se produce normalmente en laboratorios de investigación bajo condiciones controladas.
Análisis De Reacciones Químicas
LY 344864 experimenta varias reacciones químicas, incluyendo:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.
Sustitución: Esta reacción implica la sustitución de un grupo funcional por otro. Los reactivos comunes incluyen halógenos y nucleófilos.
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .
Aplicaciones Científicas De Investigación
LY 344864 tiene varias aplicaciones de investigación científica, incluyendo:
Neurociencia: Se utiliza para estudiar el receptor 5-HT1F y su papel en la reducción de la sensibilización central y la inflamación dural.
Farmacología: Se utiliza para investigar los efectos farmacológicos de los agonistas del receptor 5-HT1F y sus posibles aplicaciones terapéuticas.
Desarrollo de fármacos: Sirve como compuesto principal para el desarrollo de nuevos fármacos dirigidos al receptor 5-HT1F.
Comparación Con Compuestos Similares
LY 344864 es único debido a su alta selectividad y potencia para el receptor 5-HT1F. Los compuestos similares incluyen:
LY 334370: Otro agonista del receptor 5-HT1F con propiedades farmacológicas similares.
LY 293284: Un compuesto con una estructura similar pero diferente selectividad del receptor.
Estos compuestos comparten algunas similitudes con LY 344864, pero difieren en su selectividad del receptor y sus efectos farmacológicos.
Propiedades
Número CAS |
186544-26-3 |
|---|---|
Fórmula molecular |
C21H22FN3O |
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
N-[(6R)-6-(dimethylamino)-6,7,8,9-tetrahydro-5H-carbazol-3-yl]-4-fluorobenzamide |
InChI |
InChI=1S/C21H22FN3O/c1-25(2)16-8-10-20-18(12-16)17-11-15(7-9-19(17)24-20)23-21(26)13-3-5-14(22)6-4-13/h3-7,9,11,16,24H,8,10,12H2,1-2H3,(H,23,26)/t16-/m1/s1 |
Clave InChI |
GKWHICIUSVVNGX-MRXNPFEDSA-N |
SMILES isomérico |
CN(C)[C@@H]1CCC2=C(C1)C3=C(N2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)F |
SMILES |
CN(C)C1CCC2=C(C1)C3=C(N2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)F.Cl |
SMILES canónico |
CN(C)C1CCC2=C(C1)C3=C(N2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)F |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
LY-344864; LY344864; LY 344864; LY-344864 HCl; LY-344864 hydrochloride |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









